molecular formula C26H28ClNO2 B195048 Clomifenoxide CAS No. 97642-74-5

Clomifenoxide

Cat. No. B195048
CAS RN: 97642-74-5
M. Wt: 422 g/mol
InChI Key: PGHWCZITRQNIPM-QPLCGJKRSA-N
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Description

Clomifenoxide, also known as clomifene N-oxide, is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group . It is described as an antiestrogen and “gonad stimulant” but was never marketed . It is an active metabolite of clomifene .


Molecular Structure Analysis

The molecular formula of Clomifenoxide is C26H28ClNO2 . The molecular weight is 422.0 g/mol . The InChIKey, a unique identifier for chemical substances, is PGHWCZITRQNIPM-QPLCGJKRSA-N .


Physical And Chemical Properties Analysis

Clomifenoxide has a molecular weight of 422.0 g/mol . It has a XLogP3-AA value of 6.7, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The topological polar surface area is 27.3 Ų .

Scientific Research Applications

  • Clomiphene is widely used for inducing ovulation, especially in cases of polycystic ovary syndrome. However, its use during early pregnancy may be associated with an increased risk of hypospadias in male offspring (Sørensen et al., 2004).

  • Clomiphene has been utilized in differential diagnostics for hypogonadism in men, demonstrating the potential to eliminate hypogonadism in a significant portion of patients (Rozhivanov et al., 2016).

  • Clomiphene exhibits antioxidant properties and its effects can be influenced by the Val16Ala polymorphism in the SOD2 gene, which encodes manganese superoxide dismutase enzyme. This polymorphism can affect the drug's response in treatments related to female reproductive health (Costa et al., 2012).

  • Clomiphene, as an ovulation induction drug, is generally the first treatment choice for patients with amenorrhea, unless there is profound hypothalamic deficiency (Collins & Hughes, 1995).

  • Clomiphene and FDA-approved selective estrogen receptor modulators (SERMs) have been found to inhibit Ebola virus infection, suggesting their potential repurposing for treating this viral infection (Johansen et al., 2013).

  • Clomiphene citrate has been compared with low-dose FSH for the first-line treatment of infertile women with anovulation associated with polycystic ovary syndrome, showing different effectiveness and treatment outcomes (Homburg et al., 2012).

  • Clomiphene citrate ameliorated lead acetate-induced reproductive toxicity in male Wistar rats, indicating its protective effects against certain toxic substances (Wahab et al., 2019).

  • Clomiphene is part of the class of selective estrogen receptor modulators (SERMs), which have various clinical applications including treatment of infertility, hormone-dependent cancers, and potentially cardiovascular disease (Goldstein et al., 2000).

Safety And Hazards

Safety data for Clomifenoxide suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name

2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClNO2/c1-3-28(29,4-2)19-20-30-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23/h5-18H,3-4,19-20H2,1-2H3/b26-25-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHWCZITRQNIPM-QPLCGJKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[N+](CC)(CCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\Cl)/C3=CC=CC=C3)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clomifenoxide

CAS RN

97642-74-5
Record name Clomifenoxide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097642745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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